molecular formula C8H8O<br>C6H5COCH3<br>C8H8O B1666503 Acetophenone CAS No. 98-86-2

Acetophenone

Cat. No. B1666503
CAS RN: 98-86-2
M. Wt: 120.15 g/mol
InChI Key: KWOLFJPFCHCOCG-UHFFFAOYSA-N
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Description

Acetophenone, chemically known as C8H8O or C6H5C(O)CH3, is an organic compound and the simplest form of aromatic ketone . It plays a significant role in the field of organic chemistry and is often used in the synthesis of numerous chemical products . It is also used as an ingredient in perfumes and as a chemical intermediate in the manufacture of pharmaceuticals, resins, flavoring agents, and a form of tear gas .


Synthesis Analysis

Acetophenone is formed as a byproduct of the cumene process, the industrial route for the synthesis of phenol and acetone . It can also be synthesized from benzene and acetyl chloride . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of acetophenone consists of a phenyl group (C6H5) bonded to a carbonyl group (C=O), and a methyl group (-CH3). The carbonyl function is a polar group that allows the compound to participate in hydrogen bonding and hence enhances its solubility in water .


Chemical Reactions Analysis

Acetophenone is an interesting synthon in most organic reactions. It has been utilized in the synthesis of many heterocyclic compounds . The carbonyl group in acetophenone is often the site of nucleophilic addition reactions, making it highly useful in synthetic chemistry .


Physical And Chemical Properties Analysis

Acetophenone is a colorless or slightly yellowish liquid with a distinct, sweet-smelling odor reminiscent of cherries. It has a molecular weight of 120.15 g/mol and a density of 1.028 g/mL at 25°C. Its melting point is -20°C while it boils at 202°C .

Scientific Research Applications

Multipurpose Missions in Life Sciences

Acetophenone, beyond its basic chemical properties, plays varied roles in biological and chemical interactions. It shows potential in agrochemical applications and as a useful scaffold in drug research and development. Its biogenesis and chemical synthesis offer insights into multiple applications in life sciences (Zubkov & Kouznetsov, 2023).

Synthesis of Heterocyclic Compounds

Acetophenone serves as a synthon in organic reactions, particularly in the synthesis of heterocyclic compounds. Its availability and accessibility make it an ideal component for multicomponent reactions, contributing to the development of various heterocyclic structures including fused and multi-membered rings (Ziarani, Kheilkordi, & Mohajer, 2019).

Enhancing Insulation Materials

Acetophenone significantly improves the dielectric properties of polyethylene (PE) insulation materials. By modifying acetophenone functional units and using them in polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS), it helps in preventing acetophenone migration and enhances PE’s insulation performance, offering a new approach for its application in electrical insulation materials (Dong et al., 2019).

Industrial Intermediate Production

Acetophenone is an important industrial intermediate, typically produced by the Friedel-Crafts acylation reaction. Its production methods, such as the catalytic performance of NHPI/Co(II) in the selective oxidation of ethylbenzene to acetophenone, highlight its significance in industrial applications (Xu et al., 2020).

Nematicidal Activity

In the agricultural sector, acetophenones show promise as nematicides against parasites like Meloidogyne incognita. The presence of electron-withdrawing groups in acetophenones enhances their nematicidal efficiency, indicating their potential role in pest control (Tocco et al., 2017).

Biosynthesis in Plants

The biosynthesis of acetophenones in plants, such as in white spruce (Picea glauca), suggests their role in plant defense mechanisms. The production of hydroxyacetophenones and their corresponding glycosides in plants highlights their ecological significance and potential applications in understanding plant metabolism and defense (Parent et al., 2018).

Role in Ethyl Benzene Oxidation

Acetophenone’s versatility in chemical synthesis extends to its role in the oxidation of ethyl benzene. This process has broad market prospects and its optimization contributes to industrial applications, especially in polymer synthesis and fine chemical industries (Zhang et al., 2016).

Photoprotective and Anti-inflammatory Properties

Acetophenone derivatives in Helichrysum italicum demonstrate significant photoprotective and anti-inflammatory properties. This has implications for their use in treating various health disorders and highlights the pharmacological potential of acetophenone compounds (Viegas et al., 2014).

Acetophenone in Environmental Remediation

Acetophenone's role in environmental remediation is evident in studies showing its metabolism in Solanum nigrum L. plants. This research suggests its utility in phytoremediation, particularly for acetophenone-contaminated sites (Moreira et al., 2018).

Catalytic Applications

Acetophenone's catalytic applications are explored in various syntheses, such as in the production of nano-praseodymium oxide for gas sensing. Its role in detecting trace acetophenone in human exhaled breath highlights its potential in clinical applications (Zhang et al., 2019).

Electroorganic Synthesis

In electroorganic synthesis, acetophenone's reduction is enhanced by ultrasonication. This demonstrates its potential in organic electrosynthesis, particularly in aqueous media, offering insights into more efficient and environmentally friendly synthesis methods (Cognet et al., 2000).

Safety And Hazards

Acetophenone poses certain health risks. It’s classified as an irritant, and prolonged exposure can cause eye irritation, skin redness, and respiratory issues . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Recent research has focused on the application of acetophenone in the synthesis of various heterocyclic compounds . Furthermore, acetophenone plays a significant role in scientific research, particularly in photochemistry studies . Its photodissociation has been extensively studied as a model for understanding more complex systems .

properties

IUPAC Name

1-phenylethanone
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InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

KWOLFJPFCHCOCG-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1
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Molecular Formula

C8H8O, Array
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DSSTOX Substance ID

DTXSID6021828
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Molecular Weight

120.15 g/mol
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Physical Description

Acetophenone appears as a colorless liquid with a sweet pungent taste and odor resembling the odor of oranges. Freezes under cool conditions. Slightly soluble in water and denser than water. Hence sinks in water. Vapor heavier than air. A mild irritant to skin and eyes. Vapors can be narcotic in high concentrations. Used as a flavoring, solvent, and polymerization catalyst., Liquid, Liquid that forms crystals at low temperature; [Merck Index], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., colourless liquid which will solidify at 20°C, A colorless liquid with a sweet pungent taste and odor resembling the odor of oranges.
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Boiling Point

395.1 °F at 760 mmHg (USCG, 1999), 202.1 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 395.1 °F
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Flash Point

180 °F (USCG, 1999), 105 °C, 76 °C (169 °F) - closed cup, 170 °F (77 °C) - closed cup, 170.6 °F (77 °C) - closed cup; 180 °F (82.2 °C) - open cup, 82 °C - open cup, 77 °C c.c., 180 °F
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Solubility

In water, 6,130 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in concentrated sulfuric acid with orange color; freely soluble in alcohol, chloroform, ether, fatty oils, glycerol, Soluble in ethanol, ether, acetone, benzene, concentrated sulfuric acid, chloroform, Miscible with ethanol at above 20 °C, 6.13 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.6 (poor), very slightly soluble in water; soluble in organic solvents, oils, miscible above 20� (in ethanol)
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0281 g/cu cm at 20 °C, Density: 1.033 at 15 °C/15 °C, 1.03 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1, 1.022-1.028, 1.028
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Vapor Density

4.1 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.39 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, kPa at 15 °C: 0.133
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Product Name

Acetophenone

Color/Form

Colorless liquid, Liquid. Forms laminar crystals at low temperature., Monoclinic prisms or plates

CAS RN

98-86-2
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Melting Point

67.5 °F (USCG, 1999), 19.4 °C, 20 °C, 67.5 °F
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Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenone
Reactant of Route 2
Acetophenone
Reactant of Route 3
Acetophenone
Reactant of Route 4
Acetophenone
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Acetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.